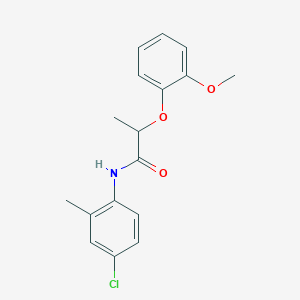![molecular formula C21H26N2O2 B4425649 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4425649.png)
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-phenylpiperazine
Overview
Description
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-phenylpiperazine, commonly known as DMPP, is a piperazine derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPP belongs to the class of compounds known as phenylpiperazines, which have been extensively studied for their diverse pharmacological properties.
Mechanism of Action
The exact mechanism of action of DMPP is not fully understood, but it is believed to act as a serotonin receptor agonist, particularly at the 5-HT1A receptor subtype. DMPP may also modulate the activity of other neurotransmitters, including dopamine and norepinephrine. These effects may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
DMPP has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter activity, the regulation of gene expression, and the induction of apoptosis in cancer cells. DMPP has also been shown to have anti-inflammatory properties and may modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using DMPP in lab experiments is its high potency and selectivity for the 5-HT1A receptor subtype. This allows for more precise manipulation of the serotonin system and may lead to better understanding of the role of serotonin in various physiological and pathological processes. However, DMPP may also have off-target effects and its pharmacokinetics may vary depending on the experimental conditions, which may limit its usefulness in certain contexts.
Future Directions
There are several future directions for research on DMPP, including its potential use as a therapeutic agent for various neurological and psychiatric disorders, its role in modulating the immune system and inflammation, and its potential as an anti-cancer agent. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Scientific Research Applications
DMPP has been studied extensively for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. DMPP has also been investigated for its potential to treat Parkinson's disease, Alzheimer's disease, and other neurological disorders. In addition, DMPP has shown promise as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-9-10-20(17(2)15-16)25-18(3)21(24)23-13-11-22(12-14-23)19-7-5-4-6-8-19/h4-10,15,18H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHHEJVSAKLUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-chlorophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4425580.png)

![7-methyl-9-(4-morpholinylsulfonyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B4425599.png)
![2-amino-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4425606.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one](/img/structure/B4425613.png)
![N-(tetrahydro-2-furanylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425621.png)
![N-(1-methyl-2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B4425655.png)
![2,4-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4425656.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,3-dimethoxybenzamide](/img/structure/B4425661.png)


![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4425690.png)